6-Fluoro-2,3-dihydro-1-benzofuran-3-ol
Description
Properties
Molecular Formula |
C8H7FO2 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7FO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 |
InChI Key |
FATZIYNRYWWXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Substrate Preparation : Dissolve 6-fluoro-2,3-dihydro-1-benzofuran-3-one (1 mmol) in anhydrous tetrahydrofuran (THF).
- Reduction : Add NaBH₄ (2 mmol) portion-wise at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
This method offers a straightforward route with an estimated 85–90% yield, contingent on the purity of the ketone precursor.
Lewis-Acid-Mediated Annulation
Scandium triflate [Sc(OTf)₃] catalyzes [4 + 1] cycloadditions between isocyanides 83 and ortho-quinone methides 81 , yielding aminobenzofurans. Adapting this for 6-fluoro derivatives requires fluorinated ortho-quinone methides.
Reaction Mechanism:
- Quinone Methide Formation : Acid-catalyzed dehydration of 5-fluoro-2-hydroxybenzhydryl alcohol generates the methide.
- Cycloaddition : Isocyanide addition initiates ring closure, forming the dihydrobenzofuran core.
- Rearomatization : Proton transfer restores aromaticity, stabilizing the hydroxyl group.
Yields for analogous reactions range from 65–78%, with scandium triflate enabling mild conditions (room temperature, 6–8 hours).
Catalyst-Free Synthesis via Epoxide Ring Opening
A solvent-driven, catalyst-free method employs o-hydroxy aldehydes 15 and nitro epoxides 109 . For 6-fluoro derivatives, 5-fluoro-2-hydroxybenzaldehyde reacts with nitro epoxides in dimethylformamide (DMF) with K₂CO₃:
- Deprotonation : Base abstracts the phenolic proton, activating the aldehyde.
- Epoxide Opening : Nucleophilic attack by the phenoxide opens the epoxide, forming a diol intermediate.
- Cyclization and Dehydration : Intramolecular etherification eliminates water, yielding the dihydrobenzofuran.
This method achieves 33–84% yields, with electron-deficient epoxides requiring longer reaction times (24–48 hours).
Electrochemical Synthesis
Electrochemical methods using platinum electrodes and diselenides 116 enable seleniranium intermediate formation, followed by cyclization to benzofurans. Adapting this for this compound involves:
- Electrophilic Seleniranium Formation : Fluorinated phenols react with diselenides under anodic oxidation.
- Cyclization : Intramolecular attack by the hydroxyl group forms the furan ring.
- Reduction : Cathodic reduction removes selenium byproducts, isolating the target alcohol.
This approach offers a green alternative with yields up to 89% for similar structures.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Copper-Catalyzed | CuI/ChCl.EG | 70–91 | 6–12 h | High regioselectivity |
| Ketone Reduction | NaBH₄ | 85–90 | 12 h | Simple, one-step |
| Lewis-Acid Annulation | Sc(OTf)₃ | 65–78 | 6–8 h | Mild conditions |
| Catalyst-Free Epoxide | K₂CO₃/DMF | 33–84 | 24–48 h | No metal residues |
| Electrochemical | Pt electrodes | 75–89 | 8–10 h | Solvent-free, scalable |
Mechanistic Insights and Challenges
Fluorine Incorporation
Introducing fluorine at the 6-position demands precise directing groups. Electrophilic fluorination is less feasible due to poor regiocontrol; thus, fluorinated starting materials (e.g., 5-fluoro-2-hydroxybenzaldehyde) are preferred.
Hydroxy Group Stability
The 3-hydroxy group is prone to oxidation under acidic conditions. Protective strategies (e.g., silylation) during synthesis may enhance stability.
Byproduct Formation
Competing pathways in copper-catalyzed reactions may yield over-reduced or dimerized products. Optimizing catalyst loading (5–10 mol%) and temperature (60–80°C) mitigates this.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydro-1-benzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-Fluoro-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 6-Fluoro-2,3-dihydro-1-benzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of fluorinated benzofurans.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Fluoro-2,3-dihydro-1-benzofuran-3-ol can be contextualized by comparing it to analogs with variations in substituents, functional groups, and ring saturation. Below is a detailed analysis supported by evidence:
Positional Isomers and Halogen Substitution
- 6-Chloro-2,3-dihydro-1-benzofuran-3-ol (CAS 1154740-97-2): Molecular Formula: C₈H₇ClO₂. Key Difference: Chlorine replaces fluorine at the 6-position. Chlorinated analogs may exhibit altered pharmacokinetics due to differences in metabolic oxidation .
- 4-Fluoro-2,3-dihydro-1-benzofuran-3-yl Derivatives (): Example: Minor product {3-[4-(benzyloxy)phenyl]-4-fluoro-2,3-dihydro-1-benzofuran-3-yl}methanol. Key Difference: Fluorine at the 4-position instead of 4. Impact: Positional isomerism affects electronic distribution and steric interactions. The 4-fluoro derivative may show distinct reactivity in Friedel-Crafts reactions due to altered resonance stabilization .
Functional Group Modifications
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 1500513-58-5):
- Molecular Formula : C₉H₇FO₂.
- Key Difference : Ketone group (3-one) replaces the hydroxyl group.
- Impact : The ketone eliminates hydrogen-bonding capability, reducing polarity and solubility in aqueous media. This modification may enhance stability under acidic conditions but limit interactions in biological targets .
- 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (): Molecular Formula: C₉H₉BrO₂. Key Difference: Bromine at the 7-position and methyl at the 5-position. Impact: Bromine’s bulky size and polarizability increase molecular weight (227.07 g/mol) and may enhance lipophilicity.
Structural Complexity and Substitution Patterns
- 3-[(2-Iodophenyl)amino]-2,3-dihydro-1-benzofuran-6-ol (): Molecular Formula: C₁₄H₁₂INO₂. Key Difference: Addition of a 2-iodophenylamino group at the 3-position. Impact: The iodine atom increases molecular weight (353.16 g/mol) and introduces steric bulk, likely reducing membrane permeability. The amino group enables hydrogen bonding, altering solubility and target affinity .
- 2-Methylene-2,3-dihydro-1-benzofuran-3-ol (CAS 1060728-88-2): Molecular Formula: C₉H₈O₂. Key Difference: Methylene group replaces a hydrogen at the 2-position. This modification could influence photophysical properties in material applications .
Q & A
Q. What synthetic methodologies are most effective for preparing 6-Fluoro-2,3-dihydro-1-benzofuran-3-ol, and how can purity be optimized?
Answer:
- Key Route: Intramolecular cyclization of substituted fluorophenolic precursors via nucleophilic aromatic substitution (SNAr) is a robust approach. For example, sodium tert-butoxide in anhydrous DMSO at elevated temperatures (60°C) facilitates ring closure, as demonstrated for structurally related 6-fluoro-benzofurans .
- Purity Optimization:
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (CDCl₃ solvent, δ 1.95–8.05 ppm for analogous compounds) .
Q. How can the stereochemical configuration of the hydroxyl group at position 3 be resolved, and what analytical tools are critical?
Answer:
- Chiral Resolution: Use enantioselective synthesis with chiral auxiliaries (e.g., (R)- or (S)-BINOL ligands) or enzymatic catalysis. For diastereomeric separation, chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC are effective .
- Analytical Tools:
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, hydroxyl position) influence the compound’s biological activity, and what mechanisms underpin these effects?
Answer:
- Structure-Activity Relationship (SAR):
- Mechanistic Insights:
- Fluorinated benzofurans inhibit cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, altering drug metabolism .
- Hydroxyl-mediated interactions disrupt fungal cell membranes (e.g., Candida spp.) by targeting ergosterol biosynthesis .
Q. How can contradictory spectral data (e.g., NMR shifts, MS fragmentation) be resolved during characterization?
Answer:
- NMR Discrepancies:
- Mass Spectrometry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
